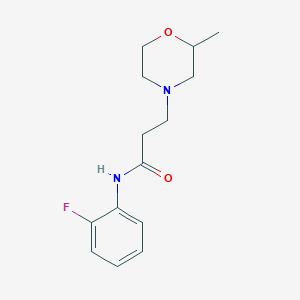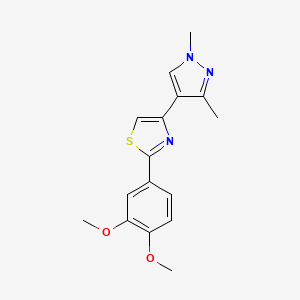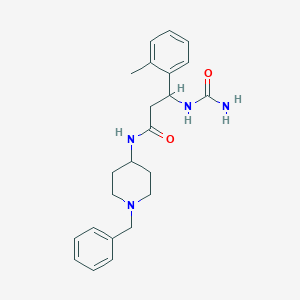![molecular formula C22H25ClN2O3S B7562845 [1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7562845.png)
[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized by Pfizer in 1984. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Wirkmechanismus
[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a role in regulating various physiological processes, including pain, inflammation, appetite, and mood. When [1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 binds to these receptors, it produces a range of effects, including pain relief, reduced inflammation, and increased appetite.
Biochemical and Physiological Effects:
[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 produces a range of biochemical and physiological effects in the body, including activation of the endocannabinoid system, modulation of neurotransmitter release, and regulation of gene expression. It has been shown to have analgesic, anti-inflammatory, and appetite-stimulating effects, as well as potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors, as well as its ability to produce similar effects to other cannabinoids. However, it also has several limitations, including its potential for abuse and the need for careful handling due to its high potency.
Zukünftige Richtungen
There are several future directions for research on [1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 and other synthetic cannabinoids. These include further studies on their potential use in the treatment of various medical conditions, as well as investigations into their potential for abuse and addiction. Additionally, research is needed to better understand the mechanisms of action of these compounds, and to develop new synthetic cannabinoids with improved therapeutic properties.
Synthesemethoden
The synthesis of [1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentadiene to form 1-(4-chlorophenyl)sulfonylcyclopentene. This compound is then reacted with 4-phenylpiperazine to form the final product, [1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and produces similar effects to other cannabinoids such as THC. [1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone 47,497 has been used to study the effects of cannabinoids on pain, inflammation, and appetite, as well as their potential use in the treatment of various medical conditions.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c23-18-8-10-20(11-9-18)29(27,28)22(12-4-5-13-22)21(26)25-16-14-24(15-17-25)19-6-2-1-3-7-19/h1-3,6-11H,4-5,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMGVKKPLIPYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide](/img/structure/B7562762.png)
![{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine](/img/structure/B7562765.png)

![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)
![4-{[(Methylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B7562778.png)
![N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide](/img/structure/B7562808.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B7562819.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B7562831.png)

![[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562841.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)


